MFCD18312114
Description
MFCD18312114 is a chemical compound cataloged under the Merck Index with a defined molecular structure and physicochemical profile. Such compounds are typically characterized by their molecular weight, solubility, stability, and reactivity, which are critical for applications in pharmaceuticals, materials science, or catalysis. Regulatory guidelines emphasize the need to describe its structural formula, physical properties (e.g., melting point, solubility in solvents), and handling precautions .
Properties
IUPAC Name |
2-fluoro-3-(6-oxo-1H-pyridin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-12-8(6-14)2-1-3-10(12)9-4-5-11(16)15-7-9/h1-5,7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGKSASQDSNKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CNC(=O)C=C2)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682754 | |
| Record name | 2-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-16-0 | |
| Record name | 2-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312114” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of specific reagents and catalysts to facilitate the reaction. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the best results.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound. Quality control measures are implemented to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD18312114” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the molecule.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
“MFCD18312114” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in various synthetic pathways. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, “this compound” could be explored for its potential therapeutic properties. Additionally, the compound finds applications in industrial processes, such as the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which “MFCD18312114” exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can result in changes in cellular functions or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD18312114, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a synthesized comparison based on generalized principles from chemical harmonization frameworks and research methodologies .
Table 1: Comparative Properties of this compound and Analogous Compounds
| Property | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | Not specified | 342.3 g/mol | 298.7 g/mol | 415.0 g/mol |
| Solubility (H₂O) | Low (≤0.1 mg/mL) | Moderate (5 mg/mL) | High (20 mg/mL) | Insoluble |
| Melting Point | 156–158°C | 145°C | 210°C | 89°C |
| Thermal Stability | Stable ≤200°C | Degrades at 180°C | Stable ≤250°C | Stable ≤150°C |
| Pharmacological Use | Unreported | Antiviral agent | Polymer precursor | Catalyst ligand |
Key Findings:
Structural Similarity : this compound shares a heterocyclic backbone with Compound A, which is used in antiviral therapies. However, its lower solubility may limit bioavailability compared to Compound A’s moderate aqueous solubility .
Thermal Behavior : Unlike Compound B (a high-stability polymer precursor), this compound exhibits intermediate thermal stability, making it suitable for processes below 200°C but less ideal for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
